4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril

3β-HSD isoform selectivity breast cancer enzymology competitive inhibition kinetics

The compound 4-alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitrile, commonly designated trilostane (CAS 13647-35-3), is a synthetic androstane derivative that functions as a competitive, orally active inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD). Unlike non-specific adrenolytic agents, trilostane selectively targets the Δ5→Δ4 isomerase step in steroidogenesis, reducing cortisol, aldosterone, and sex steroid biosynthesis without causing adrenal necrosis.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
Cat. No. B14063258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C
InChIInChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12?,13?,14?,15?,17?,18-,19+,20+/m0/s1
InChIKeyKVJXBPDAXMEYOA-HCQVATNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitrile (Trilostane) – Core Identity for Scientific Procurement


The compound 4-alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitrile, commonly designated trilostane (CAS 13647-35-3), is a synthetic androstane derivative that functions as a competitive, orally active inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) [1]. Unlike non-specific adrenolytic agents, trilostane selectively targets the Δ5→Δ4 isomerase step in steroidogenesis, reducing cortisol, aldosterone, and sex steroid biosynthesis without causing adrenal necrosis [2]. It is distinguished by a 4α,5α-epoxy bridge, a 2α-carbonitrile group, and a 17β-hydroxy moiety—structural features that govern its unique binding mode and metabolic fate [3].

Why In-Class Substitution of Trilostane (4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitrile) Carries Quantifiable Risk


Trilostane belongs to the steroidal 3β-HSD inhibitor family that includes epostane, cyanoketone, and WIN 32729—yet each analog exhibits divergent enzyme inhibition kinetics, isoform selectivity, and off-target pharmacology that preclude simple interchange [1]. Direct comparative data show that even closely related structural analogs such as epostane (which differs by only two methyl groups at C4 and C17) produce quantitatively distinct Ki values across tissue types and fundamentally different metabolic profiles [2]. The 4α,5α-epoxy and 2α-carbonitrile pharmacophore of trilostane permits competitive binding to 3β-HSD1 with 12–16-fold selectivity over 3β-HSD2, whereas cyanoketone acts as an irreversible inhibitor with a completely different selectivity fingerprint [3]. In clinical switching studies, replacement of trilostane with metyrapone-based regimens has been documented to produce inconsistent cortisol suppression outcomes, underscoring that functional interchangeability cannot be assumed without direct comparative evidence [4].

Verifiable Differentiation Evidence for 4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitrile Against Closest Analogs


12–16-Fold Isoform Selectivity for 3β-HSD1 over 3β-HSD2: Trilostane vs. Epostane in Recombinant Human Enzyme Systems

In a direct head-to-head comparison using purified recombinant human 3β-HSD1 and 3β-HSD2 enzymes, trilostane competitively inhibited 3β-HSD1 with 12-fold to 16-fold lower Ki values compared to its noncompetitive Ki values against 3β-HSD2. The same 12–16-fold selectivity was observed in a cell-based proliferation assay using MCF-7 Tet-off cells separately expressing each isoform, where trilostane inhibited DHEA-induced proliferation with correspondingly lower IC50 values for 3β-HSD1 [1]. Epostane, the closest structural analog (4,5-epoxy-17-hydroxy-4,17-dimethyl-3-oxoandrostane-2-carbonitrile), exhibited quantitatively indistinguishable isoform selectivity in the same study, confirming that this selectivity class-divides the 4,5-epoxyandrostane-2-carbonitrile scaffold from irreversible inhibitors such as cyanoketone [2].

3β-HSD isoform selectivity breast cancer enzymology competitive inhibition kinetics

Metabolic Fate Differentiation: Trilostane Produces 1.71-Fold More Potent Active Metabolite (17-Ketotrilostane) Not Observed with Cyanoketone

In a human pharmacokinetic study of 10 normal male subjects receiving a single 120 mg oral dose, trilostane was rapidly converted to 17-ketotrilostane, which circulated at approximately 3-fold higher plasma concentrations than the parent compound. Cytochemical bioassay of rat ovarian 3β-HSD activity demonstrated that 17-ketotrilostane exhibited a relative potency of 1.71 (95% CI: 1.5–2.0) compared to trilostane over a dose range of 0.15–1.5 μM [1]. By contrast, cyanoketone—a structurally distinct 3β-HSD inhibitor—is metabolically irreversible and does not generate an equipotent or more-potent active metabolite [2]. This metabolic activation pathway is a differentiating feature not shared by the cyanoketone class.

pharmacokinetics active metabolite cytochemical bioassay metabolic interconversion

Non-Competitive Estrogen Receptor Modulation: Trilostane Functionally Differentiates From Tamoxifen and Cyanoketone

Trilostane was demonstrated to act as a non-competitive inhibitor of estrogen receptor (ER) function in MCF-7 breast cancer cells—a mode of action entirely distinct from the competitive ER antagonism of tamoxifen, which binds the ligand-binding domain. Specifically, trilostane inhibited estradiol-stimulated gene transcription in ERE-linked reporter systems and blocked ERα/ERβ binding to the vitellogenin ERE, while simultaneously enhancing estradiol binding affinity to an ERβ-like isoform [1]. In a direct behavioral comparison, trilostane at 12.5 and 25 mg/kg s.c. significantly reduced immobility in the mouse forced swim test, whereas cyanoketone at doses up to 100 mg/kg s.c. was entirely ineffective, demonstrating that this effect is not mediated through 3β-HSD inhibition [2]. Furthermore, trilostane was shown to inhibit the agonist activity of tamoxifen in cells co-treated with estradiol, indicating a distinct allosteric site of action that persists even when the orthosteric site is occupied by a competitive antagonist [3].

estrogen receptor allosteric modulation non-competitive antagonism breast cancer

Human Placental 3β-HSD Inhibition: Trilostane (I50 = 4 nM) Matches the Potency of Cyanoketone (I50 = 3 nM) While Sparing Cholesterol Side-Chain Cleavage

In a comparative in vitro study of human term placental microsomes, trilostane inhibited 3β-hydroxysteroid dehydrogenase with an I50 of 4 nM, comparable to cyanoketone (I50 = 3 nM) and WIN 32,729 (I50 = 5 nM), and substantially more potent than azastene (I50 = 1 μM). However, a critical differentiation emerged at the cholesterol side-chain cleavage enzyme (CSCC): cyanoketone at 10 μM produced 50% inhibition of CSCC, whereas trilostane, azastene, and WIN 32,729 showed no CSCC inhibition whatsoever [1]. Both compounds also exhibited divergent profiles at 20α-hydroxysteroid dehydrogenase, where trilostane (I50 = 4.1 μM) was approximately 7-fold less potent than cyanoketone (I50 = 0.6 μM). Neither compound inhibited placental aromatase activity [2].

placental steroidogenesis enzyme inhibition cholesterol side-chain cleavage aromatase

Structural Selectivity Advantage: Trilostane vs. WIN 32729 in Human Pregnancy In Vivo – Less Adrenal Interference at Therapeutic Doses

In a clinical comparative study of first-trimester pregnant women, equivalent doses of trilostane (WIN 24540) and its structural analog WIN 32729 were administered, and hormonal responses were monitored for 7.5 hours. Both compounds produced consistent falls in plasma progesterone, with the highest dose reducing concentrations to less than 50% of pre-treatment levels. However, while trilostane treatment was associated with concomitant rises in both pregnenolone and DHEA (indicating concurrent adrenal 3β-HSD inhibition), WIN 32729 at lower doses showed no elevation in DHEA, indicating selective placental/ovarian 3β-HSD inhibition with adrenal sparing [1]. The study concluded that WIN 32729 is more selective for non-adrenal 3β-HSD, providing a structural benchmark against which trilostane's broader tissue distribution can be assessed [2].

adrenal selectivity progesterone suppression first trimester pregnancy DHEA

Optimal Application Scenarios for 4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitrile Based on Quantitative Differentiation Data


Breast Cancer Research: Targeting 3β-HSD1-Selective Steroidogenesis Without Compromising Adrenal 3β-HSD2 Function

In postmenopausal breast cancer models where intratumoral conversion of circulating DHEA to estradiol via 3β-HSD1 drives proliferation, trilostane's 12–16-fold selectivity for 3β-HSD1 over 3β-HSD2 [1] makes it the preferred inhibitor over epostane, cyanoketone, or ketoconazole. Unlike the irreversible inhibitor cyanoketone, trilostane's competitive binding mode permits reversible target engagement, and its additional non-competitive ER modulation provides anti-proliferative activity even in tamoxifen-resistant settings [2]. For procurement decisions in translational oncology, trilostane uniquely provides a dual mechanism (enzyme inhibition + allosteric ER antagonism) not offered by any alternative 3β-HSD inhibitor.

Canine Hyperadrenocorticism (Cushing's Disease): The Only Veterinary-Licensed 3β-HSD Inhibitor With Defined Active Metabolite Contribution

Trilostane (Vetoryl®) is the standard-of-care medical therapy for pituitary-dependent and adrenal-dependent hyperadrenocorticism in dogs, with efficacy documented in multiple clinical trials [1]. The contribution of the 1.71-fold more potent active metabolite 17-ketotrilostane—which circulates at 3-fold higher concentrations than the parent compound [2]—means that bioequivalence assessments for generic substitution must account for both parent and metabolite pharmacokinetics. This dual-component pharmacology is unique among veterinary steroidogenesis inhibitors; neither mitotane nor ketoconazole generates an equipotent active metabolite contributing to therapeutic effect.

Neuropsychopharmacology Research: ERβ-Mediated Antidepressant-Like Effects Not Replicable by Other 3β-HSD Inhibitors

Trilostane demonstrates antidepressant-like activity in the mouse forced swim test at doses as low as 12.5 mg/kg s.c., whereas cyanoketone is completely ineffective at doses up to 100 mg/kg [1]. This behavioral effect is mechanistically linked to trilostane's estrogenic activity—specifically increased circulating estradiol and hippocampal ERβ mRNA upregulation (+330%)—rather than 3β-HSD inhibition per se. For CNS research programs investigating estrogen receptor modulation in mood disorders, trilostane is the only commercially available 3β-HSD inhibitor that concurrently activates ERβ-mediated transcription, making it irreplaceable by cyanoketone, epostane, or any other in-class compound.

Placental and Ovarian Steroidogenesis Research: Clean 3β-HSD Inhibition Without Cholesterol Side-Chain Cleavage Confounding

For investigators studying progesterone biosynthesis in placental or ovarian microsomal preparations, trilostane (3β-HSD I50 = 4 nM) achieves cyanoketone-equivalent potency (I50 = 3 nM) while completely sparing cholesterol side-chain cleavage enzyme activity, which cyanoketone inhibits by 50% at 10 μM [1]. This critical off-target difference makes trilostane the superior tool compound when the experimental objective requires isolated blockade of the 3β-HSD step without upstream interference at the mitochondrial cholesterol-to-pregnenolone conversion. For procurement, trilostane should be specified over cyanoketone any time CSCC inhibition would confound data interpretation.

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